molecular formula C20H15Cl2N3OS3 B2807709 2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 955604-28-1

2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2807709
CAS RN: 955604-28-1
M. Wt: 480.44
InChI Key: RBLIGYRXWJUFPO-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .


Chemical Reactions Analysis

The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Anticancer Activity

A key application of this compound is in anticancer research. Studies have shown that derivatives of this compound, such as 5-methyl-4-phenyl thiazole derivatives, exhibit significant anticancer activities. For instance, specific derivatives have demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as targeted cancer treatments (Evren et al., 2019). Additionally, other derivatives have shown promising anticancer activity against various cancer cell lines, including melanoma and breast cancer, suggesting a broad spectrum of potential therapeutic applications (Ostapiuk et al., 2015).

Antibacterial Activity

This compound and its derivatives also have applications in antibacterial research. Synthesized derivatives have been evaluated for their in-vitro antibacterial activity against a range of microorganisms, showing broad-spectrum antibacterial properties (Bhoi et al., 2015). This suggests their potential use in developing new antibacterial agents.

Photophysical Properties

Research into the photophysical properties of acetamide derivatives, including those similar to the compound , has been conducted. These studies focus on understanding the hydrogen bond associations in these compounds, which can be critical in designing materials with specific optical properties (Balijapalli et al., 2017).

Antiviral and Antifungal Activities

Certain derivatives have demonstrated significant antiviral and antifungal activities. For example, some compounds have shown inhibitory effects on Xanthomonas campestris and antiviral activity against tobacco mosaic virus, suggesting their potential in plant protection and antiviral drug development (Xia, 2015).

Antioxidant Properties

Studies have also explored the antioxidant properties of thiazole and thiadiazole derivatives. These compounds, including the one , have been subjected to molecular docking to estimate their antioxidant efficacy, with some showing promising results in in vitro studies (Hossan, 2020).

Mechanism of Action

Mode of Action

It has been observed that the compound exhibits luminescent properties . This suggests that it may interact with its targets in a way that affects their electron configurations, leading to the emission of light.

Biochemical Pathways

Its luminescent properties suggest that it may be involved in pathways related to energy transfer and electron transport .

Pharmacokinetics

It has been noted that the compound exhibits good thermal stability and electrochemical stability , which could potentially influence its bioavailability.

Result of Action

Its luminescent properties suggest that it may affect the energy states of molecules within cells, potentially influencing cellular processes that depend on energy transfer .

Action Environment

Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s thermal stability suggests that it may retain its activity even at elevated temperatures

properties

IUPAC Name

2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3OS3/c1-11-3-2-4-16-18(11)25-19(29-16)24-17(26)8-14-10-28-20(23-14)27-9-12-5-6-13(21)7-15(12)22/h2-7,10H,8-9H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLIGYRXWJUFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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